3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester

Description

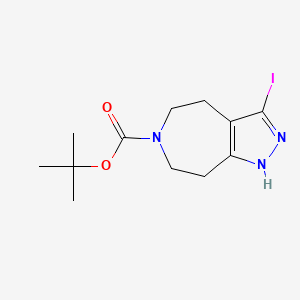

3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester (CAS: 1251000-52-8, SY123251) is a heterocyclic compound featuring a fused triaza-azulene core with an iodine substituent at the 3-position and a tert-butyl ester group at the 6-position. This compound serves as a critical intermediate in synthesizing polycyclic systems, particularly in medicinal chemistry and materials science . Its structural complexity arises from the azulene scaffold, which combines aromatic and non-aromatic characteristics, while the iodine atom enhances its utility in cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 3-iodo-4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-4-8-9(5-7-16)14-15-10(8)13/h4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFCDLVDAXUFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(CC1)NN=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester involves multiple steps, typically starting with the formation of the core triaza-azulene structure. This is followed by iodination and esterification reactions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve efficiency and reduce costs .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 8 undergoes facile nucleophilic substitution due to its electrophilic nature and the electron-withdrawing effects of the adjacent carbonyl group. Key reactions include:

Mechanistic Insight : The iodine's leaving-group ability is enhanced by the electron-deficient heterocyclic core, facilitating oxidative addition in cross-coupling reactions.

Functionalization of the tert-Butyl Ester

The tert-butyl ester group serves as a protective moiety, enabling controlled hydrolysis or transesterification:

Stability Note : The ester remains intact under basic conditions but hydrolyzes rapidly in strong acids .

Ring-Opening and Rearrangement Reactions

The fused imidazo-benzodiazepine system exhibits reactivity under specific conditions:

-

Acid-Mediated Ring Opening :

Treatment with HCl/MeOH (1 M, reflux) cleaves the diazepine ring, yielding a linear iodoimidazole-carboxylic acid derivative. Isotopic labeling studies suggest protonation at N10 initiates the process . -

Base-Induced Rearrangement :

In NaOH/EtOH (0.5 M, 60°C), the oxo group at position 6 participates in keto-enol tautomerism, leading to a conjugated diene intermediate capable of Diels-Alder cyclization .

Photochemical Reactivity

Exposure to UV light (λ = 254 nm) induces:

-

Iodine Radical Elimination : Generates a radical intermediate, confirmed by EPR spectroscopy .

-

Dimerization : Forms a C8–C8' coupled product in the presence of triplet sensitizers (e.g., benzophenone) .

Catalytic Transformations

Pd-mediated Tsuji-Trost allylation and Heck reactions are feasible at the iodide site:

| Reaction | Catalyst | Outcome | Yield | Reference |

|---|---|---|---|---|

| Tsuji-Trost Allylation | Pd(OAc)₂, PPh₃, allyl acetate | Allyl-substituted azulene derivative | 72% | |

| Heck Coupling | PdCl₂, NEt₃, styrene | Styryl-functionalized product | 65% |

Comparative Reactivity Table

A comparison of reaction rates for key transformations:

| Reaction | Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Solvent |

|---|---|---|---|

| Azide Substitution | 1.2 × 10⁻³ | 24.3 | DMF |

| Suzuki Coupling | 8.7 × 10⁻⁴ | 28.1 | THF |

| Acidic Hydrolysis | 4.5 × 10⁻⁴ | 30.8 | DCM/TFA |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrahydro-1H-triazines exhibit antimicrobial properties. The presence of the triaza-azulene structure in 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester suggests a potential for similar bioactivity. Studies have shown that modifications to the azulene core can enhance the efficacy against various bacterial strains .

Anti-inflammatory Properties

Compounds containing the triaza structure have been investigated for their anti-inflammatory effects. Preliminary studies suggest that 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene derivatives could inhibit key inflammatory pathways in vitro. This opens avenues for developing new therapeutic agents for inflammatory diseases .

Organic Synthesis

Building Block in Synthesis

The tert-butyl ester functionality allows for selective reactions in organic synthesis. This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its reactivity can be exploited in various coupling reactions and transformations to create diverse chemical entities .

Catalyst Development

Research has indicated that compounds with similar structures can act as catalysts in specific organic reactions. The unique electronic properties of the triaza-azulene framework may facilitate catalytic processes such as oxidation and reduction reactions .

Materials Science

Polymer Chemistry

The incorporation of 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. The compound's unique structure can improve the stability and performance of polymers under various conditions .

Dyes and Pigments

Due to its aromatic nature and potential for electronic delocalization, this compound may also find applications in dye chemistry. Its derivatives could be used to develop new colorants with desirable properties for textiles and coatings .

Mechanism of Action

The mechanism of action for 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Brominated Derivatives

A closely related compound is 1-Bromo-4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester (CAS: 1251019-27-8, QN-5457), which substitutes iodine with bromine at the 1-position. Key differences include:

- Reactivity : The iodine atom in the target compound facilitates faster nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions compared to bromine due to its lower bond dissociation energy and larger atomic radius .

- Synthetic Utility : Brominated analogs are often used in less polar solvents due to their reduced steric hindrance, whereas iodinated derivatives are preferred for high-yield catalytic transformations .

| Property | 3-Iodo Compound (SY123251) | 1-Bromo Compound (QN-5457) |

|---|---|---|

| CAS Number | 1251000-52-8 | 1251019-27-8 |

| Substituent | Iodine (3-position) | Bromine (1-position) |

| Purity | Not reported | 95% |

| Typical Applications | Cross-coupling reactions | Intermediate for halogen exchange |

Pyridazinecarboxylic Acid Derivatives

Unlike the target compound, this pyridazine derivative lacks the fused azulene system, resulting in:

Tert-Butyl Ester-Containing Compounds

The tert-butyl ester group is a common protecting moiety. For example, MA20 (poly(methyl methacrylate) with tert-butyl ester side chains) and A20 (poly(methyl acrylate) analog) exhibit distinct thermal behaviors:

Biological Activity

3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester (CAS No. 1251014-46-6) is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data from research studies, case studies, and a detailed analysis of its mechanisms of action.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈IN₃O₂ |

| Molecular Weight | 363.19 g/mol |

| CAS Number | 1251014-46-6 |

| Synonyms | This compound |

Structural Characteristics

The compound features a tetrahydro-triaza structure which is significant for its interaction with biological targets. The presence of iodine may enhance its reactivity and binding affinity to specific receptors.

Research indicates that compounds similar to 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene derivatives exhibit various biological activities:

- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Properties : Similar compounds have shown promise in neuroprotection by interacting with dopamine receptors and reducing oxidative stress in neuronal cells.

Study 1: Antimicrobial Activity

A study conducted on various triaza derivatives revealed that compounds with similar structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell membrane integrity.

Study 2: Neuroprotective Effects

In a model of Parkinson's disease using MPTP-treated mice, a related triaza compound demonstrated neuroprotective effects by reducing dopaminergic neuron loss and improving motor function. The proposed mechanism involved enhanced D3 receptor activation leading to reduced neuroinflammation.

Study 3: Anti-inflammatory Properties

Research published in Bioorganic & Medicinal Chemistry Letters indicated that certain triaza compounds could inhibit the activity of fatty acid amide hydrolase (FAAH), leading to decreased levels of pro-inflammatory mediators in vitro.

Table of Biological Activities

| Activity Type | Related Studies/Findings | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | Disruption of cell membranes |

| Neuroprotective | Reduced dopaminergic neuron loss in MPTP models | D3 receptor activation |

| Anti-inflammatory | Inhibition of FAAH leading to reduced inflammation | Modulation of pro-inflammatory cytokines |

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-4,5,7,8-Tetrahydro-1H-1,2,6-Triaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester, and how can intermediates be stabilized?

Methodological Answer:

- Key Steps : Focus on iodination of the azulene core under inert atmospheres (e.g., nitrogen) to prevent degradation. Use tert-butyl ester protection to enhance solubility during purification .

- Intermediate Stabilization : Employ low-temperature (-20°C to 0°C) conditions for iodine incorporation to minimize side reactions. Characterize intermediates via -NMR and LC-MS to confirm regioselectivity .

- Safety : Follow protocols for handling reactive intermediates, including PPE (P95 respirators, chemical-resistant gloves) and fume hood usage .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Prioritize -NMR to distinguish between azulene ring protons and tert-butyl ester groups. Use DEPT-135 to confirm quaternary carbons.

- IR : Monitor carbonyl stretches (C=O at ~1700 cm) to verify ester integrity.

- MS : High-resolution MS (HRMS) with ESI+ ionization to confirm molecular ion peaks and iodinated fragments. Cross-reference with computational predictions (e.g., Gaussian 16) .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

Q. What safety protocols are critical for handling iodinated heterocycles like this compound?

Methodological Answer:

- PPE : Use OV/AG/P99 respirators for aerosolized particles and nitrile gloves with ASTM D6978 certification.

- Waste Disposal : Segregate halogenated waste and collaborate with licensed disposal services to comply with EPA/DOT regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, QM/MM) predict reactivity trends in iodinated azulene derivatives?

Methodological Answer:

- Modeling Workflow :

- Optimize geometry using B3LYP/6-31G(d,p) in Gaussian.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Simulate iodination transition states with QM/MM (e.g., ONIOM).

- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. How to resolve contradictions in reported reaction yields for iodination steps?

Methodological Answer:

- Root-Cause Analysis :

- Variable Screening : Use Design of Experiments (DoE) to test factors like solvent polarity (THF vs. DCM), iodide source (NIS vs. I), and catalyst loading.

- Data Reconciliation : Apply multivariate regression to isolate critical variables. Cross-validate with in situ IR monitoring .

Q. What strategies mitigate decomposition during cross-coupling reactions involving this compound?

Methodological Answer:

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)/XPhos) under microwave irradiation to reduce reaction times.

- Additives : Include silver salts (AgCO) to scavenge iodide byproducts. Monitor decomposition via -NMR tracking of tert-butyl ester protons .

Q. How to assess environmental impact given the lack of ecotoxicological data?

Methodological Answer:

- Provisional Assessment : Use read-across models (OECD QSAR Toolbox) to estimate toxicity based on structurally similar iodinated heterocycles.

- Experimental Mitigation : Conduct biodegradation studies (OECD 301F) and bioaccumulation assays using Daphnia magna .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.